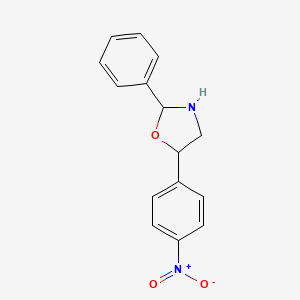
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine is a heterocyclic organic compound that features an oxazolidine ring substituted with a nitrophenyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzaldehyde with phenylglycinol in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Hydrolysis: The oxazolidine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 5-(4-aminophenyl)-2-phenyl-1,3-oxazolidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-nitrobenzaldehyde and phenylglycinol.
Aplicaciones Científicas De Investigación
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Mecanismo De Acción
The mechanism of action of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxazolidine ring can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-nitrophenyl)-2-methyl-1,3-oxazolidine: Similar structure but with a methyl group instead of a phenyl group.
5-(4-nitrophenyl)-2-ethyl-1,3-oxazolidine: Similar structure but with an ethyl group instead of a phenyl group.
5-(4-nitrophenyl)-2-isopropyl-1,3-oxazolidine: Similar structure but with an isopropyl group instead of a phenyl group.
Uniqueness
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine is unique due to the presence of both a nitrophenyl and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with various targets and undergo specific chemical transformations.
Propiedades
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-17(19)13-8-6-11(7-9-13)14-10-16-15(20-14)12-4-2-1-3-5-12/h1-9,14-16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTFJJZWCRZHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
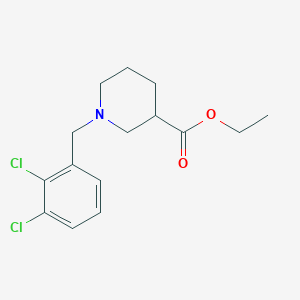
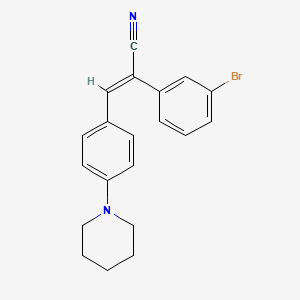
![11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920204.png)
![METHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4920213.png)
![(4E)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B4920215.png)
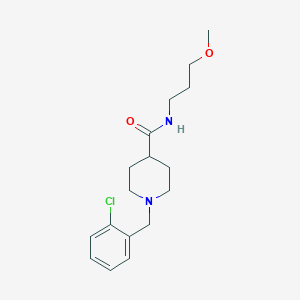
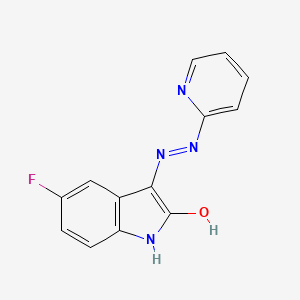
![methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B4920254.png)
![2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B4920264.png)
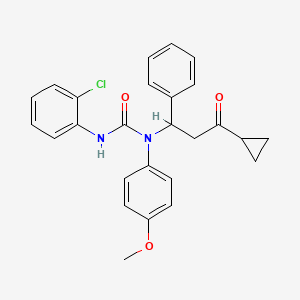
![2-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B4920273.png)
![lithium;3-[(4-propan-2-yloxybenzoyl)amino]propanoate](/img/structure/B4920280.png)
![methyl 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B4920285.png)
![4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4920293.png)
